molecular formula C19H15NO7 B2815714 Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate CAS No. 300557-41-9

Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate

Cat. No.: B2815714
CAS No.: 300557-41-9
M. Wt: 369.329
InChI Key: ZBGRXJOCVOHUCF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound characterized by its benzofuran core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the nitrobenzoyl group adds to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the esterification of 2-methyl-5-hydroxy-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a strong acid catalyst. This is followed by the nitration of the benzoyl group using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

ethyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO7/c1-3-25-19(22)17-11(2)26-16-9-8-14(10-15(16)17)27-18(21)12-4-6-13(7-5-12)20(23)24/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGRXJOCVOHUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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